Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
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Overview
Description
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a complex compound that has been studied for its potential anticancer properties Similar compounds have been found to target cancer cells, specifically ovarian cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets by binding to specific sites, thereby inhibiting the proliferation of cancer cells
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to cell proliferation and apoptosis
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
This compound and similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . They inhibit the proliferation of these cells and induce apoptosis . .
Biochemical Analysis
Biochemical Properties
It is known that the triazole moiety in the compound actively contributes to binding to the active site of enzymes . This suggests that Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
Preliminary studies suggest that triazole hybrids, which include compounds similar to this compound, exhibit cytotoxic activities against certain tumor cell lines . This indicates that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate typically involves the reaction of isonicotinic acid with 1H-1,2,4-triazole in the presence of a methylating agent. One common method involves the use of methyl iodide as the methylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Materials Science: It is used in the development of new materials with unique properties, such as coordination polymers and metal-organic frameworks.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the isonicotinate moiety.
Methyl 2-(1H-1,2,3-triazol-1-yl)isonicotinate: A similar compound with a different triazole ring structure.
2-(1H-1,2,4-Triazol-1-yl)pyridine: Another triazole derivative with a pyridine ring instead of an isonicotinate group.
Uniqueness
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is unique due to its combination of the triazole ring and the isonicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design highlight its uniqueness .
Properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPCUOMAHEMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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